molecular formula C8H9NO2 B1337146 5-Acetyl-2-methoxypyridine CAS No. 213193-32-9

5-Acetyl-2-methoxypyridine

Cat. No. B1337146
M. Wt: 151.16 g/mol
InChI Key: RYOQZXOVBJIUSX-UHFFFAOYSA-N
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Description

5-Acetyl-2-methoxypyridine is a chemical compound that is part of a broader class of organic molecules known as pyridines. These compounds are characterized by a six-membered ring structure with one nitrogen atom and are often used as building blocks in the synthesis of more complex molecules. The acetyl group attached to the pyridine ring at the 5-position and the methoxy group at the 2-position make this compound a versatile intermediate for various chemical transformations and applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 5-acetyl-2-methoxypyridine derivatives can be achieved through several methods. One approach involves the use of magnesium 'ate' complexes as key reagents to functionalize 5-bromo-2-methoxypyridine, leading to the formation of 5-functionalized 2-methoxypyridines under noncryogenic conditions . Another method includes the synthesis of pyridones from 2-methoxypyridine precursors, which can then be reduced to saturated heterocycles . Additionally, the synthesis of 5-acetyl-2'-deoxyuridine, a related compound, has been reported by treating 2'-deoxy-5-ethynyluridine with dilute sulfuric acid .

Molecular Structure Analysis

The molecular structure of 5-acetyl-2-methoxypyridine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of new 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones was confirmed by UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra . The crystal structure of 5-acetyl-2'-deoxyuridine, a compound with a similar acetyl group, was determined to have a monoclinic space group with specific cell dimensions, and the acetyl group was found to be inclined at 6° to the planar pyrimidine ring .

Chemical Reactions Analysis

5-Acetyl-2-methoxypyridine can undergo various chemical reactions, including alkylation and bromination. For example, 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione, a related compound, was obtained through a reaction involving ethoxymethyleneacetylacetone and cyanothioacetamide, followed by alkylation and bromination steps . The study of solvent effects on 2-methoxy-5-aminopyridine, which shares the 2-methoxypyridine moiety, revealed the formation of a long-lived molecular complex with acetone, indicating specific interactions that can influence the behavior of such compounds in different environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-acetyl-2-methoxypyridine derivatives can be inferred from their spectroscopic data and electrochemical behavior. The UV absorption spectra of the new 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones showed strong absorption bands, which are attributed to π-π* transitions of the oxadiazole group . These compounds also exhibited quasireversible redox processes, indicating their potential electrochemical applications. Furthermore, some of these derivatives have shown significant antibacterial and antioxidant activities, suggesting their utility in pharmaceutical applications .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 5-Acetyl-2-methoxypyridine and its derivatives play a significant role in the synthesis of various heterocyclic compounds. For instance, the synthesis of pyridones from 2-methoxypyridine precursors and their subsequent reduction to saturated heterocycles involves 5-acylpyridones, demonstrating their utility in creating structurally diverse compounds (Bisset et al., 2014).

Application in Nucleoside Synthesis

  • In the field of nucleoside synthesis, derivatives of 5-acetyl-2-methoxypyridine are used as intermediate compounds. For example, 4-amino-5-fluoro-2-methoxypyridine, a related compound, is used in the synthesis of fluorocytosine-related nucleosides, highlighting its importance in medicinal chemistry (Nesnow & Heidelberger, 1975).

Involvement in Charge Transfer Complexes

  • The interaction of 5-acetyl-2-methoxypyridine derivatives with other molecules to form charge transfer complexes is another area of interest. Studies on the charge transfer interaction between 5-amino-2-methoxypyridine and chloranilic acid in various solvents demonstrate the potential of these compounds in forming stable complexes, which is valuable in materials science and spectroscopy (Alghanmi & Habeeb, 2015).

Role in Synthesis of Heterocyclic Compounds

  • 5-Acetyl-2-methoxypyridine derivatives are also utilized in the synthesis of complex heterocyclic structures. For example, they have been used in the total synthesis of Lycopodium alkaloids, demonstrating their versatility in organic synthesis and the development of pharmacologically active compounds (Bisai & Sarpong, 2010).

Safety And Hazards

5-Acetyl-2-methoxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

1-(6-methoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)7-3-4-8(11-2)9-5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOQZXOVBJIUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441319
Record name 5-Acetyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-methoxypyridine

CAS RN

213193-32-9
Record name 5-Acetyl-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-methoxypyridine
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Synthesis routes and methods I

Procedure details

A mixture of 15 mL of methanol, 500 mg (2.89 mmol) of 1-(6-chloropyrid-3-yl)ethanone and 1.17 g (21.69 mmol) of sodium methoxide is heated in a microwave reactor at 160° C. for 4 hours. The reaction medium is evaporated to dryness. After purification by chromatography on silica gel (eluent A/B: heptane/EtOAc, gradient A/B: t 0 min 0% B, t 5 min 20% B, t 30 min 40% B), 230 mg of 1-(6-methoxypyrid-3-yl)ethanone were obtained, corresponding to the following characteristics:
Quantity
500 mg
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reactant
Reaction Step One
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1.17 g
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reactant
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15 mL
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solvent
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Synthesis routes and methods II

Procedure details

2-Methoxybromopyridine (25 g) and n-butyl vinyl ether (66.6 g) were dissolved in DMF (250 ml). To the solution were added 1,3-bis(diphenylphosphino)propane (3.62 g) and Pd(OAc)2 (896 mg) and aq. K2CO3 under nitrogen atmosphere. The reaction mixture was stirred for 2 hours at 100-120° C. The mixture was cooled to 25° C. To the solution was added 1N aq. HCl (625 ml). The solution was stirred for 1 hour at 25-30° C. The solution was portioned to EtOAc and water. The organic layer was separated. The aqueous layer was extracted with EtOAc. The combined organic solution was washed with water and brine, and dried over MgSO4. Evaporation of solvent in vacuo gave oily residue. The residue was purified by chromatography on silica gel (EtOAc:n-Hexane=1:5, v/v) to give 2-methoxy-5-acetylpyridine as a solid (12.14 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
66.6 g
Type
reactant
Reaction Step One
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Quantity
250 mL
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solvent
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Quantity
3.62 g
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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896 mg
Type
catalyst
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Quantity
625 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BT Cho - Chemical Society Reviews, 2009 - pubs.rsc.org
Catalytic asymmetric reduction of prochiral ketones with hydrides such as boranes and borohydrides is one of the simplest and the most convenient methods for obtaining chiral alcohols…
Number of citations: 146 pubs.rsc.org
E Cadavid, F Echeverri - Biomolecules, 2019 - mdpi.com
Human nosocomial infections are common around the world. One of the main causes is the bacteria Klebsiella pneumoniae, which shows high rates of resistance to antibiotics. Thus, …
Number of citations: 29 www.mdpi.com
P Walloch, B Henke, S Häuer… - Journal of Medicinal …, 2020 - ACS Publications
The spreading of malaria parasites, Plasmodium falciparum, with resistance to all known drugs calls for novel classes of inhibitors with new modes of action. Recently, we discovered …
Number of citations: 18 pubs.acs.org
E Cadavid Torres, LF Echeverri López - 2019 - bibliotecadigital.udea.edu.co
Human nosocomial infections are common around the world. One of the main causes is the bacteria Klebsiella pneumoniae, which shows high rates of resistance to antibiotics. Thus, …
Number of citations: 0 bibliotecadigital.udea.edu.co
V Stepanenko, M De Jesús, W Correa, I Guzmán… - Tetrahedron …, 2007 - Elsevier
… The 5-acetyl-2-methoxypyridine was effectively reduced with only 1 mol % of catalyst 5 (98% ee, entry 1). The initial reduction of 2-acetylphenothiazine using 1 mol % of catalyst 5 …
Number of citations: 33 www.sciencedirect.com

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